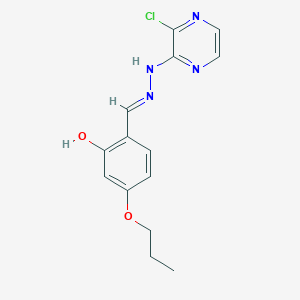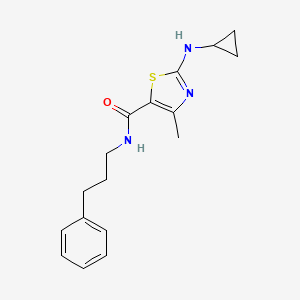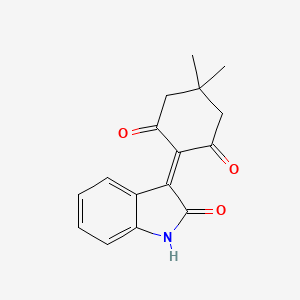
2-hydroxy-4-propoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-4-propoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone, also known as HPPH, is a chemical compound that has been extensively studied for its potential applications in scientific research. HPPH is a hydrazone derivative of pyrazine, which makes it a versatile compound that can be used in a variety of different fields.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-4-propoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can cause damage to cellular structures and ultimately lead to cell death. This compound has been shown to selectively accumulate in tumor cells, which makes it a promising tool for cancer diagnosis and treatment.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is well-tolerated in animal models. In addition to its potential applications in cancer research, this compound has also been studied for its potential use in imaging and detection of other diseases, such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-hydroxy-4-propoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone is its selectivity for tumor cells, which makes it a promising tool for cancer diagnosis and treatment. This compound is also relatively easy to synthesize and has a low toxicity profile. However, one limitation of this compound is its dependence on light for activation, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-hydroxy-4-propoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone. One potential area of study is the development of new photosensitizers that can be activated by different wavelengths of light, which could expand the potential applications of photodynamic therapy. Another area of study is the optimization of this compound for use in imaging and detection of other diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 2-hydroxy-4-propoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone involves the reaction of 3-chloro-2-pyrazinecarboxaldehyde with 2-hydroxy-4-propoxybenzohydrazide in the presence of a catalyst. This reaction results in the formation of this compound as a yellow solid. The purity of the compound can be improved through recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
2-hydroxy-4-propoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone has been studied extensively for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to selectively accumulate in tumor cells, making it a potential tool for cancer diagnosis and treatment. This compound has also been studied for its potential use in photodynamic therapy, a type of cancer treatment that uses light to activate a photosensitizer and kill cancer cells.
Propiedades
IUPAC Name |
2-[(E)-[(3-chloropyrazin-2-yl)hydrazinylidene]methyl]-5-propoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2/c1-2-7-21-11-4-3-10(12(20)8-11)9-18-19-14-13(15)16-5-6-17-14/h3-6,8-9,20H,2,7H2,1H3,(H,17,19)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOXGUPVBPNSGM-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C=NNC2=NC=CN=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC(=C(C=C1)/C=N/NC2=NC=CN=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-benzyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6030331.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6030338.png)
![2,3,4-trimethoxy-N-[1-(2-pyridinylmethyl)-3-piperidinyl]benzamide](/img/structure/B6030347.png)
![methyl 4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B6030362.png)
![N-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B6030369.png)
![1-(4-isopropyl-1,3-thiazol-2-yl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6030387.png)

![3-[({[2,2,2-trichloro-1-(isobutyrylamino)ethyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B6030400.png)
![N-[1-(anilinocarbonyl)-2-phenylvinyl]-3-bromobenzamide](/img/structure/B6030407.png)
![2-chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B6030417.png)
![2-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)-4-methoxyphenol](/img/structure/B6030419.png)
![1-(diethylamino)-3-(2-methoxy-5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6030427.png)